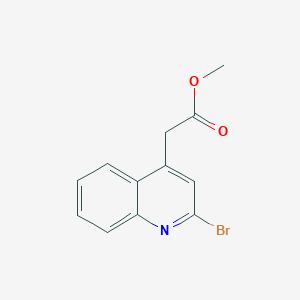

Methyl 2-(2-bromoquinolin-4-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-bromoquinolin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-16-12(15)7-8-6-11(13)14-10-5-3-2-4-9(8)10/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQWOMGVADQJTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=NC2=CC=CC=C21)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

From a Carboxylic Acid Intermediate:an Alternative Strategy Involves Using 2 Bromoquinoline 4 Carboxylic Acid As a Key Intermediate.synblock.comvulcanchem.comachemblock.comthis Compound Can Be Synthesized Via the Pfitzinger Reaction, by Condensing Isatin with a Suitable Ketone Precursor to Form the Quinoline 4 Carboxylic Acid, Followed by Bromination at the C2 Position.nih.govthe Carboxylic Acid Can then Be Converted to the Desired Acetic Acid Derivative Through a Homologation Sequence, Such As the Arndt Eistert Synthesis. This Involves Converting the Carboxylic Acid to an Acyl Chloride, Reacting It with Diazomethane to Form a Diazoketone, and then Performing a Wolff Rearrangement in the Presence of Methanol to Yield the Target Methyl Ester.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of quinoline (B57606) synthesis, particularly through classical methods like the Friedländer condensation, is highly dependent on the optimization of reaction conditions. nih.govresearchgate.net The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a cornerstone for building the quinoline core. researchgate.netresearchgate.net

Key parameters for optimization include:

Catalyst: A wide range of catalysts can be employed, from traditional Brønsted or Lewis acids (e.g., H₂SO₄, FeCl₃) to heterogeneous solid acid catalysts like Montmorillonite K-10, zeolites, and nanocrystalline sulfated zirconia. researchgate.netorganic-chemistry.org Polymer-supported catalysts and ionic liquids have also emerged as effective and often recyclable options. nih.govnih.gov

Solvent: The choice of solvent can significantly impact reaction rates and yields. While traditional syntheses often use alcohols like ethanol, solvent-free conditions are increasingly favored to improve efficiency and reduce waste. nih.gov

Temperature: Reaction temperatures can range from ambient to reflux conditions. The optimal temperature depends on the reactivity of the substrates and the catalyst used. nih.gov One-pot procedures, where a nitro precursor is reduced in situ before condensation, often use inexpensive reagents like iron powder and require careful temperature control. organic-chemistry.org

| Catalyst System | Substrates | Solvent | Conditions | Key Advantages | Reference |

| Iron Powder / HCl | o-Nitroarylcarbaldehydes, Ketones | Ethanol/Water | Reflux | Inexpensive reagents, One-pot | organic-chemistry.org |

| Montmorillonite K-10 | 2-Aminoarylketones, β-keto esters | Ethanol | Moderate Temp. | Mild conditions, Easy work-up | researchgate.net |

| Nanocrystalline Sulfated Zirconia | 2-Aminoarylketones, Carbonyls | Ethanol | Reflux | High efficiency, Heterogeneous | researchgate.net |

| Amberlyst-15 Resin | 2-Aminoarylketones, Carbonyls | Ethanol | Reflux | Heterogeneous, Recyclable | nih.gov |

Green Chemistry Approaches in the Synthesis of Quinoline Acetates

Modern synthetic chemistry places a strong emphasis on sustainability. The synthesis of quinoline derivatives has benefited significantly from the application of green chemistry principles, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. bohrium.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. benthamdirect.com In quinoline synthesis, it dramatically reduces reaction times from hours to minutes while often improving yields. tandfonline.comtandfonline.comnih.gov For example, the synthesis of quinoline-4-carboxylic acids from isatins and ketones, which traditionally requires many hours of reflux, can be completed in under 15 minutes using microwave heating. tandfonline.comactascientific.com

Use of Green Catalysts and Solvents: The development of novel catalytic systems is central to green synthesis. Nanocatalysts, for their high surface area and reactivity, offer efficient pathways under milder conditions, often solvent-free. nih.gov Photocatalysis and the use of ionic liquids as recyclable reaction media are other promising areas. bohrium.com Water is increasingly being used as a safe, non-toxic, and inexpensive solvent for quinoline synthesis, aligning perfectly with green chemistry goals. nih.gov

Multicomponent Reactions (MCRs): One-pot MCRs are inherently green as they combine multiple synthetic steps without isolating intermediates, thus saving time, solvents, and energy. bohrium.com The synthesis of functionalized quinolines often benefits from MCR strategies, which enhance atom economy and operational simplicity. acs.org

| Green Approach | Example Application | Advantages | Reference(s) |

| Microwave Irradiation | Pfitzinger synthesis of quinoline-4-carboxylic acids | Reaction time reduced from hours to minutes; high yields | tandfonline.comtandfonline.com |

| Nanocatalysis | Friedländer synthesis using magnetic nanocatalysts | High efficiency, catalyst recyclability, solvent-free conditions | nih.gov |

| Aqueous Media | One-pot synthesis of pyrimido[4,5-b]quinolones | Environmentally benign solvent, improved safety | nih.govnih.gov |

| Photocatalysis | Synthesis of 2-substituted quinolines | Metal-free, uses visible light as an energy source | bohrium.com |

Derivatization Strategies and Structure Activity Relationship Sar Studies of Methyl 2 2 Bromoquinolin 4 Yl Acetate

Modification of the Bromine Substituent

The bromine atom at the C-2 position of the quinoline (B57606) ring is a key functional handle for a variety of synthetic transformations, including halogen exchange and cross-coupling reactions. The C-2 and C-4 positions of the quinoline ring system are known to be the least electron-dense, making them susceptible to nucleophilic attack and facilitating metal-catalyzed reactions. researchgate.net

Halogen Exchange Reactions

Halogen exchange reactions provide a direct method for replacing the bromine atom with other halogens (F, Cl, I), which can significantly alter the electronic and steric properties of the molecule. The most common method for this transformation is the lithium-halogen exchange, a rapid and often high-yielding reaction. wikipedia.org This process typically involves treating the bromoquinoline with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures to form a highly reactive 2-lithioquinoline intermediate. researchgate.net This intermediate can then be quenched with an electrophilic halogen source to yield the desired halogenated product. The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org

This method is kinetically controlled, and its rate is influenced by the stability of the carbanion intermediates of the organolithium reagents. wikipedia.org While effective, care must be taken to avoid potential side reactions, such as deprotonation at the acidic alpha-carbon of the acetate (B1210297) group, although lithium-halogen exchange is generally faster. chemicalforums.com

Table 1: Potential Halogen Exchange Reactions

| Target Halogen | Electrophilic Halogen Source | Potential Product |

|---|---|---|

| Iodine (I) | Iodine (I₂) | Methyl 2-(2-iodoquinolin-4-yl)acetate |

| Chlorine (Cl) | Hexachloroethane (C₂Cl₆) | Methyl 2-(2-chloroquinolin-4-yl)acetate |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at the Bromo Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C-2 position, offering a gateway to a vast array of derivatives. bris.ac.uk These reactions are fundamental in medicinal chemistry for generating novel molecular architectures. mdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-bromoquinoline (B184079) with an organoboron reagent, typically an aryl or heteroaryl boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com This method is highly versatile and tolerates a wide range of functional groups, enabling the introduction of various substituted aromatic and heterocyclic rings. The choice of catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and base, like K₂CO₃ or Cs₂CO₃, is crucial for optimizing reaction yields. researchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a C-C triple bond by coupling the 2-bromoquinoline with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This introduces a linear alkyne moiety, which can serve as a rigid linker or be further elaborated.

Heck Coupling: The Heck reaction couples the 2-bromoquinoline with an alkene in the presence of a palladium catalyst and a base. This results in the formation of a new C-C bond and the introduction of a substituted vinyl group at the C-2 position.

Table 2: Examples of Cross-Coupling Reactions at the C-2 Bromo Position

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | Methyl 2-(2-arylquinolin-4-yl)acetate |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Et₃N | Methyl 2-(2-(alkynyl)quinolin-4-yl)acetate |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ / PPh₃ | Methyl 2-(2-(alkenyl)quinolin-4-yl)acetate |

| Negishi | Organozinc Reagent (R-ZnCl) | Pd(PPh₃)₄ | Methyl 2-(2-alkyl/arylquinolin-4-yl)acetate |

Transformations at the Acetate Moiety

The methyl acetate group at the C-4 position provides another site for derivatization, allowing for modifications that can influence properties such as solubility, polarity, and hydrogen bonding capabilities.

Hydrolysis of the Ester Linkage

The ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-(2-bromoquinolin-4-yl)acetic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, using reagents like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a solvent mixture such as THF/water, is common. Acid-catalyzed hydrolysis using mineral acids like HCl or H₂SO₄ in an aqueous medium is also an effective method. The resulting carboxylic acid is a key intermediate for further functionalization.

Amidation and Other Carboxylic Acid Derivatives

The carboxylic acid produced from hydrolysis is a versatile precursor for a variety of derivatives, most notably amides. Standard peptide coupling conditions can be employed to react the acid with a diverse range of primary and secondary amines, yielding a library of amide derivatives. Common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole).

Furthermore, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate can then be treated with various nucleophiles (alcohols, amines, thiols) to form esters, amides, and thioesters, respectively. Another important transformation is the reaction of the methyl ester or its hydrolyzed acid with hydrazine (B178648) hydrate (B1144303) to form the corresponding acid hydrazide, which serves as a synthon for synthesizing heterocyclic structures like oxadiazoles (B1248032) and pyrazoles. epstem.net

Table 3: Derivatization via the Acetate Moiety

| Reagent(s) | Intermediate | Final Reagent/Nucleophile | Product Class |

|---|---|---|---|

| LiOH, H₂O/THF | Carboxylic Acid | R₁R₂NH, HATU | Amides |

| SOCl₂ | Acid Chloride | R-OH | Esters |

| N₂H₄·H₂O | Acid Hydrazide | CS₂ | 1,3,4-Oxadiazoles |

Substituent Effects on Reactivity and Electronic Structure

The chemical modifications described above significantly impact the electronic properties and reactivity of the quinoline scaffold. lumenlearning.com Substituents exert their influence through a combination of inductive and resonance effects, which can either donate or withdraw electron density from the aromatic system. stpeters.co.in

The parent quinoline ring is electron-deficient, particularly at the C-2 and C-4 positions. researchgate.net In the starting material, the bromine atom at C-2 acts as an electron-withdrawing group via induction due to its high electronegativity, further deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution. Conversely, its lone pairs can donate electron density through resonance. The methyl acetate group at C-4 is also electron-withdrawing.

Replacing the C-2 bromine with different substituents via cross-coupling can dramatically alter the molecule's electronic profile.

Electron-Donating Groups (EDGs): Coupling with electron-rich aryl groups (e.g., methoxyphenyl) or introducing alkyl or amino groups will increase the electron density of the quinoline ring. These groups are considered "activating" and can stabilize cationic intermediates, potentially increasing the rate of electrophilic substitution on the benzenoid portion of the quinoline. lumenlearning.comnumberanalytics.com

Electron-Withdrawing Groups (EWGs): Coupling with electron-poor aryl groups (e.g., nitrophenyl) or introducing groups like cyano or trifluoromethyl will further decrease the electron density of the ring system. These "deactivating" groups make the ring less nucleophilic and slow down electrophilic substitution reactions but can enhance its susceptibility to nucleophilic attack. numberanalytics.comnih.gov

Similarly, transformations at the acetate moiety affect the molecule's properties. Converting the ester to a carboxylic acid introduces a proton-donating group, while conversion to an amide introduces a hydrogen bond donor/acceptor system. These changes primarily influence physicochemical properties like solubility and polarity and provide new points for intermolecular interactions, which is a key consideration in SAR studies. mdpi.com Understanding these electronic effects is crucial for rationally designing derivatives with desired reactivity and, ultimately, biological activity. nih.gov

Design and Synthesis of Analogs for SAR Probing

The design of analogs of "Methyl 2-(2-bromoquinolin-4-yl)acetate" is guided by the desire to systematically probe the influence of different functional groups at various positions on the quinoline core and the acetate side chain. The primary goal is to identify key structural features that enhance biological activity and selectivity for a particular target. The synthetic strategies employed leverage the inherent reactivity of the 2-bromoquinoline system and the versatility of the ester functionality.

A significant focus of derivatization is the replacement of the bromine atom at the 2-position. This is often achieved through palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon and carbon-nitrogen bonds. wikipedia.orgwikipedia.org For instance, the Suzuki-Miyaura coupling allows for the introduction of a wide variety of aryl and heteroaryl groups. wikipedia.orgrsc.org This reaction typically involves the coupling of the 2-bromoquinoline with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Similarly, the Buchwald-Hartwig amination is a powerful tool for introducing primary and secondary amines at the 2-position, leading to the synthesis of 2-aminoquinoline (B145021) derivatives. wikipedia.orgnih.govlibretexts.org

Nucleophilic aromatic substitution (SNAr) reactions also provide a pathway for derivatization at the 2-position, where the bromo group can be displaced by various nucleophiles. researchgate.netlibretexts.org This can include the introduction of cyano groups or other functionalities. researchgate.net

The ester group of the acetate side chain is another key site for modification. Hydrolysis of the methyl ester to the corresponding carboxylic acid provides a handle for the synthesis of amide derivatives through coupling with a diverse range of amines. This transformation significantly alters the polarity and hydrogen bonding capabilities of the side chain.

Furthermore, modifications can be made to the quinoline ring itself, although this is often more synthetically challenging than derivatization at the 2-position or the acetate side chain. Nevertheless, functionalization at other positions can provide valuable SAR insights.

The following table summarizes some of the key derivatization strategies for "this compound" and the resulting analogs, along with their potential impact on biological activity.

| Modification Site | Reaction Type | Introduced Functional Group | Potential Impact on SAR |

| Position 2 (Bromo replacement) | Suzuki-Miyaura Coupling | Aryl, Heteroaryl | Altering steric bulk, electronics, and potential for π-π stacking interactions. |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Introducing hydrogen bond donors/acceptors, modulating basicity. | |

| Nucleophilic Substitution | Cyano, Alkoxy, Thiol | Modifying electronic properties and hydrogen bonding potential. | |

| Acetate Side Chain (Ester modification) | Hydrolysis and Amide Coupling | Amides | Changing polarity, introducing hydrogen bonding groups, altering solubility. |

| Reduction | Alcohol | Removing the carbonyl group, introducing a hydrogen bond donor. | |

| Alkylation of enolate | Substituted acetates | Increasing lipophilicity and steric bulk. |

Systematic synthesis of a library of these analogs allows for comprehensive SAR studies. By comparing the biological activities of the parent compound with its derivatives, researchers can deduce the importance of specific functional groups and their positions on the quinoline scaffold for a desired pharmacological effect. For example, the introduction of different substituted aryl groups at the 2-position can reveal whether electron-donating or electron-withdrawing substituents are favorable for activity. Similarly, varying the amine component in the amide derivatives of the corresponding carboxylic acid can probe the optimal size, shape, and polarity of this part of the molecule. This iterative process of design, synthesis, and biological evaluation is crucial for the development of potent and selective quinoline-based therapeutic agents.

Investigation of Biological Activities and Molecular Mechanisms Associated with Quinoline Acetate Derivatives

Antimicrobial Research Perspectives

The quinoline (B57606) nucleus is a cornerstone in the development of antimicrobial agents. nih.govresearchgate.net Its derivatives have been extensively studied for their efficacy against a wide range of bacterial and fungal pathogens. apjhs.com

A primary mechanism by which quinoline-based compounds exert their antibacterial effects is through the inhibition of bacterial DNA gyrase, a type II topoisomerase. youtube.compatsnap.com This enzyme is critical for bacterial survival as it introduces negative supercoils into the DNA, a process necessary for relieving torsional stress during DNA replication and transcription. youtube.compatsnap.com

By binding to the DNA-gyrase complex, these compounds stabilize it in a cleaved state, which prevents the re-ligation of the DNA strands. patsnap.com This action leads to the accumulation of double-stranded DNA breaks, halting DNA replication and ultimately causing bacterial cell death. patsnap.comnih.gov This mode of action makes them effective bactericidal agents. youtube.comnih.gov Quinolone antibacterials are known to bind cooperatively to a specific site on the DNA that is induced by the gyrase enzyme. nih.gov The interaction involves both the DNA and the gyrase, effectively poisoning the enzyme's function. nih.gov

The antibacterial spectrum of quinoline derivatives can be broad, with activity against both Gram-positive and Gram-negative bacteria. ekb.eg Research has demonstrated the effectiveness of various quinoline derivatives against strains such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov

Table 1: Antibacterial Activity of Select Quinoline Derivatives

| Compound | Bacterial Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Quinoline Derivative 2 | Bacillus cereus | 3.12 - 50 | nih.gov |

| Quinoline Derivative 6 | Staphylococcus aureus | 3.12 - 50 | nih.gov |

| Quinoline Derivative 2 | Pseudomonas aeruginosa | 3.12 - 50 | nih.gov |

| Quinoline Derivative 6 | Escherichia coli | 3.12 - 50 | nih.gov |

Quinoline derivatives have also emerged as promising candidates in the search for new antifungal agents. nih.govnih.gov Research in this area involves screening these compounds against various pathogenic fungi, including Candida species and dermatophytes. nih.gov

Studies have shown that certain quinoline derivatives exhibit selective antifungal action. For instance, some compounds have demonstrated potent anti-dermatophytic activity, while others are more effective against Candida strains. nih.gov The antifungal mechanisms can vary; some derivatives may disrupt the fungal cell membrane, while others could interfere with essential enzymes or inhibit virulence factors like biofilm formation. acs.orgnih.gov For example, some quinoline-based compounds have been found to inhibit H+ ATPase, a crucial membrane protein, and reduce ergosterol (B1671047) content in Candida albicans. nih.gov

Table 2: Antifungal Activity of Select Quinoline Derivatives

| Fungal Strain | Compound | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Candida spp. | Compound 2 | 25 - 50 | nih.gov |

| Dermatophytes | Compound 5 | 12.5 - 25 | nih.gov |

| Sclerotinia sclerotiorum | Compound 3f-4 | EC50 = 0.41 | acs.org |

| Sclerotinia sclerotiorum | Compound 3f-28 | EC50 = 0.55 | acs.org |

Antimalarial Research Methodologies and Target Identification

The quinoline scaffold is central to the history and future of antimalarial drug discovery, with quinine (B1679958) being the first known drug for malaria. nih.gov Modern research focuses on creating new quinoline-based compounds to combat drug-resistant strains of Plasmodium falciparum. nih.gov

The primary methodology involves synthesizing hybrid molecules that combine the quinoline core with other pharmacologically active groups. nih.govmdpi.com A key target for many quinoline antimalarials is the parasite's detoxification pathway for heme. The drug is thought to accumulate in the parasite's food vacuole and inhibit the polymerization of toxic heme into hemozoin, leading to parasite death. nih.gov Other potential targets include parasitic enzymes like dihydroorotate (B8406146) dehydrogenase (PfDHODH). nih.gov In vitro screening against both chloroquine-sensitive and chloroquine-resistant strains is a standard initial step, followed by in vivo studies in animal models to assess efficacy. nih.govmdpi.com

Anticancer Research Strategies and Apoptosis Induction Pathways

Quinoline derivatives are a significant class of compounds in anticancer research due to their ability to inhibit cell proliferation through various mechanisms. ekb.egnih.gov A common strategy involves inducing apoptosis, or programmed cell death, in cancer cells. globalresearchonline.netekb.eg

Research has shown that quinoline compounds can trigger apoptosis through mitochondrial-dependent pathways, cause cell cycle arrest (often at the G2/M phase), and increase the generation of reactive oxygen species (ROS) within cancer cells. nih.govnih.gov The anticancer effects of these derivatives are often evaluated across a panel of human cancer cell lines, with IC50 values determining their potency. nih.govmdpi.com

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. nih.govmdpi.com Consequently, it is a major target for anticancer therapies. mdpi.comnih.gov Various quinoline derivatives have been designed and studied as EGFR tyrosine kinase inhibitors. nih.govresearchgate.net These compounds often act as competitive inhibitors at the ATP-binding site of the enzyme, blocking downstream signaling pathways that promote cell proliferation. mdpi.com The development of these inhibitors is often guided by molecular modeling studies based on known EGFR inhibitors like gefitinib (B1684475) and erlotinib. nih.gov

Table 3: EGFR Tyrosine Kinase Inhibitory Activity of Select Quinoline Derivatives

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Quinoline 45 | EGFR | 5 nM | nih.gov |

| Compound 50 (Schiff's base derivative) | EGFR | 0.12 ± 0.05 µM | nih.gov |

| Compound 6p (Pyrazole amide derivative) | EGFR | 0.79 ± 0.04 µM | researchgate.net |

| Compound 6m (Pyrazole amide derivative) | EGFR | 0.86 ± 0.06 µM | researchgate.net |

Beyond kinase inhibition, quinoline derivatives have been investigated as agents that disrupt the cytoskeleton and DNA replication machinery of cancer cells. globalresearchonline.netresearchgate.net

Tubulin Polymerization Inhibition: Tubulin is the protein subunit of microtubules, which are critical for cell division. nih.gov Several quinoline derivatives have been designed to inhibit tubulin polymerization, often by binding to the colchicine (B1669291) binding site. nih.govrsc.orgnih.gov This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov The inhibitory effect is typically confirmed through in vitro tubulin polymerization assays and by observing microtubule disruption in cancer cells via immunofluorescence. nih.gov

Topoisomerase Inhibition: Topoisomerases are essential enzymes that manage DNA topology during replication and transcription. researchgate.net Their inhibition can lead to DNA damage and cell death, making them valuable anticancer targets. researchgate.net Quinoline-based compounds have been explored as both topoisomerase I and II inhibitors. globalresearchonline.net Research strategies involve DNA relaxation or decatenation assays to measure the direct inhibitory effect of the compounds on purified topoisomerase enzymes. researchgate.net

Table 4: Tubulin Polymerization Inhibitory Activity of a Select Quinoline Derivative

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 4c | Tubulin Polymerization | 17 ± 0.3 μM | nih.govrsc.org |

Induction of Cellular Apoptosis via Mitochondrial-Dependent Pathways

There are no published studies that specifically investigate the capacity of Methyl 2-(2-bromoquinolin-4-yl)acetate to induce cellular apoptosis through the mitochondrial-dependent pathway. Research in this area would be essential to determine if the compound can trigger intrinsic apoptosis by altering the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c, and subsequently activating the caspase cascade. The absence of such data means that the pro-apoptotic potential of this compound remains uncharacterized.

Receptor Binding Profiling and Ligand-Receptor Interaction Studies

There is no available data on the receptor binding profile of this compound. Such studies are fundamental to understanding the mechanism of action of a compound, as they identify the specific molecular targets with which it interacts. A comprehensive receptor binding profile would involve screening the compound against a wide range of receptors, ion channels, and enzymes. To date, no such profiling has been reported for this compound, leaving its molecular targets and ligand-receptor interactions undefined.

Table of Mentioned Compounds

| Compound Name |

|---|

Computational Chemistry and in Silico Analysis of Methyl 2 2 Bromoquinolin 4 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental in determining the electronic structure, optimized geometry, and reactivity of a molecule. These calculations can elucidate properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges, which are crucial for predicting a compound's reactivity and interaction with other molecules.

Despite the utility of these methods, a specific quantum chemical analysis for Methyl 2-(2-bromoquinolin-4-yl)acetate is not available in the reviewed literature. While studies on analogous quinoline (B57606) derivatives have employed DFT and other methods to investigate their electronic properties and assign spectroscopic data, no such detailed analysis has been published for the title compound. Therefore, specific data on its molecular orbitals, electron density distribution, and reactivity descriptors derived from quantum chemical calculations are currently unavailable.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target. This information is invaluable for understanding potential mechanisms of action and for structure-based drug design.

A thorough search of existing research indicates that no specific molecular docking studies have been reported for this compound. While the quinoline scaffold is a common motif in molecules subjected to docking simulations against various biological targets, including enzymes and receptors, the specific interactions and potential protein targets for this particular bromo-substituted quinoline acetate (B1210297) derivative have not been computationally explored or published. Thus, there is no available data detailing its binding poses, interaction energies, or key binding site residues with any specific protein.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and binding dynamics of a molecule over time. By simulating the motion of atoms and molecules, MD can reveal the stability of ligand-protein complexes, the flexibility of the ligand, and the dynamic nature of their interactions, offering a more realistic representation of the biological environment than static docking poses.

Currently, there are no published molecular dynamics simulation studies specifically investigating this compound. Such studies would be beneficial for understanding its conformational preferences in different solvent environments and for assessing the stability of its potential interactions with biological macromolecules. The absence of these simulations means that insights into its dynamic behavior and the stability of any potential ligand-receptor complexes remain purely speculative.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying key molecular descriptors that correlate with a specific activity, QSAR models can be used to predict the activity of new, untested compounds.

No QSAR models that specifically include this compound have been found in the scientific literature. While numerous QSAR studies have been conducted on various classes of quinoline derivatives to predict their anticancer, antimicrobial, or other biological activities, the specific contribution of the 2-bromo and 4-acetate substituents of the title compound to any biological activity within a predictive QSAR model has not been established.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Methodologies for Derivative Design

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. Various computational models and software can predict parameters such as intestinal absorption, plasma protein binding, metabolic stability, and potential for crossing the blood-brain barrier. These predictions are instrumental in designing derivatives with improved drug-like properties.

There are no specific in silico ADME prediction studies published for this compound. While general ADME properties can be estimated for any given structure using a variety of available software tools, a dedicated study analyzing these properties for the title compound and using that information to guide the design of new derivatives is not present in the current body of scientific literature. Therefore, specific predicted values for its ADME profile are not available.

Future Research Directions and Translational Perspectives for Bromoquinoline Acetate Compounds

Exploration of Novel Synthetic Pathways

The synthesis of quinoline (B57606) derivatives has been a subject of extensive research for over a century. However, the development of more efficient, cost-effective, and environmentally benign synthetic methods remains a priority. Future research in this area could focus on:

Catalytic C-H Activation: Direct functionalization of the quinoline core through C-H activation would provide a more atom-economical approach to synthesizing derivatives like Methyl 2-(2-bromoquinolin-4-yl)acetate, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: The use of microreactor technology can offer improved reaction control, enhanced safety for hazardous reactions, and the potential for scalable, continuous production of bromoquinoline acetates.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. Its application to the synthesis and derivatization of quinolines could lead to new and efficient synthetic routes.

Multicomponent Reactions: Designing one-pot, multicomponent reactions to assemble the bromoquinoline acetate (B1210297) scaffold from simple starting materials would significantly improve synthetic efficiency and reduce waste.

A comparative table of traditional versus modern synthetic approaches is presented below:

| Feature | Traditional Methods (e.g., Skraup, Doebner-von Miller) | Modern Methods (e.g., C-H activation, Flow Chemistry) |

| Starting Materials | Often requires harsh conditions and pre-functionalized substrates. | Can utilize simpler, more readily available starting materials. |

| Reaction Conditions | High temperatures, strong acids, and hazardous reagents are common. | Milder reaction conditions, often at room temperature. |

| Efficiency | Can suffer from low yields and the formation of multiple byproducts. | Generally higher yields and selectivity. |

| Scalability | Batch processes can be challenging to scale up safely and efficiently. | Continuous flow processes are often more easily scalable. |

| Environmental Impact | Can generate significant amounts of chemical waste. | More environmentally friendly with higher atom economy. |

Advanced Material Science Applications

While the primary focus for many quinoline derivatives has been in medicine, their unique photophysical and electronic properties make them attractive candidates for applications in material science. sigmaaldrich.com Bromoquinoline acetates could be investigated for their potential use in:

Organic Light-Emitting Diodes (OLEDs): The quinoline core is known to be a good electron-transporting and emitting material. Judicious modification of the bromoquinoline acetate structure could lead to new materials for more efficient and stable OLEDs.

Organic Photovoltaics (OPVs): As components of donor-acceptor systems in organic solar cells, quinoline derivatives can contribute to efficient charge separation and transport.

Chemosensors: The quinoline ring system can act as a fluorophore, and the presence of the bromine and acetate groups could be exploited for the selective detection of metal ions or other analytes through changes in fluorescence.

Development of Targeted Molecular Probes for Biological Systems

Molecular probes are essential tools for visualizing and understanding complex biological processes at the molecular level. mdpi.com Bromoquinoline acetates, with their potential for fluorescence and their ability to be chemically modified, are promising candidates for the development of targeted probes. nih.gov Future research could focus on:

Fluorescent Labeling: Attaching bromoquinoline acetates to biomolecules such as proteins or nucleic acids could allow for their visualization within cells and tissues. mdpi.com

Bioimaging Agents: By incorporating targeting moieties (e.g., peptides, antibodies), bromoquinoline-based probes could be designed to accumulate in specific cell types or tissues, such as tumors, enabling their detection through imaging techniques. mdpi.com

Probes for Reactive Oxygen Species (ROS): The electron-rich quinoline ring could be engineered to react with specific ROS, leading to a change in fluorescence and allowing for the detection of oxidative stress in biological systems.

Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies

The vast chemical space that can be explored by modifying the bromoquinoline acetate scaffold makes it an ideal candidate for combinatorial chemistry and high-throughput screening (HTS). researchgate.netresearchgate.netslideshare.net This approach allows for the rapid synthesis and evaluation of large libraries of related compounds to identify "hits" with desired biological activities or material properties. researchgate.netresearchgate.netslideshare.net

| Step | Description | Relevance to Bromoquinoline Acetates |

| Library Design | Computational methods are used to design a library of diverse yet related compounds based on the bromoquinoline acetate scaffold. | Variations could include different substituents on the quinoline ring, and modifications to the acetate group. |

| Solid-Phase or Solution-Phase Synthesis | Automated synthesis techniques are used to prepare the designed library of compounds. | Enables the rapid production of hundreds or thousands of unique bromoquinoline acetate derivatives. |

| High-Throughput Screening (HTS) | The library of compounds is screened in a battery of automated biological or physical assays. | Can identify compounds with specific anticancer activity, antimicrobial properties, or desired material characteristics. slideshare.net |

| Hit-to-Lead Optimization | The most promising "hits" from the HTS are then chemically modified to improve their potency, selectivity, and other properties. | A systematic process to develop a promising bromoquinoline acetate derivative into a potential drug candidate or advanced material. |

Combinatorial chemistry coupled with HTS can significantly accelerate the discovery of new bromoquinoline acetates with valuable applications. researchgate.net

Unveiling Undiscovered Biological Targets and Mechanistic Pathways

While quinoline derivatives are known to interact with a variety of biological targets, the specific targets of many bromoquinoline compounds, including this compound, remain to be fully elucidated. researchgate.netnih.gov Future research in this area is crucial for understanding their therapeutic potential and for the rational design of new drugs. Key research directions include:

Affinity-Based Proteomics: Using chemical probes derived from bromoquinoline acetates to "fish out" their binding partners from cell lysates, allowing for the identification of direct biological targets.

Computational Docking and Molecular Dynamics Simulations: In silico methods can be used to predict the binding of bromoquinoline acetates to the known structures of proteins and to understand the molecular basis of these interactions.

Genomic and Proteomic Profiling: Treating cells with bromoquinoline acetates and analyzing the resulting changes in gene and protein expression can provide clues about the biological pathways they modulate.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cell-based assays are needed to understand how the binding of the bromoquinoline acetate to its target leads to a biological response. For instance, some bromo-substituted quinolines have shown potential as anticancer agents by inducing apoptosis or inhibiting enzymes like topoisomerase I. nih.govresearchgate.net

Uncovering the molecular mechanisms of action of bromoquinoline acetates will be critical for their translation into clinical applications.

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 2-(2-bromoquinolin-4-yl)acetate, and how can reaction efficiency be optimized?

A common approach involves coupling 2-bromoquinoline-4-carboxylic acid derivatives with methyl acetate or its activated equivalents. For example, esterification under Mitsunobu conditions (using DIAD/TPP) or nucleophilic substitution with methyl halides in the presence of a base (e.g., K₂CO₃) can yield the target compound . Optimization should focus on controlling reaction temperature (40–60°C), solvent selection (DMF or THF for solubility), and stoichiometric ratios (1:1.2 for acid:methylating agent). Monitor progress via TLC (Rf ~0.5 in EtOAc/hexane) or LC-MS for intermediates .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of:

- HPLC/GC-MS : Retention time comparison with standards and mass spectral analysis (expected [M+H]⁺ at m/z 294.0).

- NMR (¹H/¹³C) : Key signals include δ ~3.8 ppm (s, CH₃ of acetate), δ ~4.2 ppm (s, CH₂ bridge), and aromatic protons at δ 7.5–8.5 ppm .

- Elemental Analysis : Confirm C, H, N, Br content within ±0.3% of theoretical values.

Cross-validate with melting point (reported range: 85–88°C) and FT-IR (C=O stretch at ~1730 cm⁻¹) .

Q. What are the critical physicochemical properties influencing its reactivity and stability?

Key properties include:

- LogP : ~2.1 (predicted via computational tools), indicating moderate hydrophobicity.

- Thermal Stability : Decomposes above 200°C; store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis .

- Photostability : Susceptible to UV-induced degradation; avoid prolonged light exposure during handling .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electronic properties:

- Electrophilicity : The bromine atom at position 2 acts as a leaving group, with calculated activation barriers of ~25 kcal/mol for Suzuki-Miyaura couplings.

- Charge Distribution : The quinoline ring’s electron-deficient nature facilitates Pd-catalyzed C–H activation at position 4. Validate predictions with experimental kinetic studies (e.g., monitoring by in-situ IR) .

Q. What crystallographic challenges arise during structural elucidation, and how can they be resolved?

- Crystal Packing : Poor diffraction due to flexible acetate groups. Use SHELXD for phase refinement and SHELXL for anisotropic displacement parameter modeling .

- Disorder : Bromine atoms may exhibit positional disorder. Apply restraints (ISOR, DELU) during refinement and validate with residual density maps (R-factor < 0.05) .

Q. How do solvent and catalyst choices influence enantioselective transformations of this compound?

- Chiral Catalysts : Ru-BINAP complexes induce asymmetric hydrogenation (up to 85% ee) in polar aprotic solvents (e.g., DCM).

- Solvent Effects : THF increases reaction rates but reduces enantioselectivity compared to toluene. Optimize via DoE (Design of Experiments) with parameters like temperature (25–60°C) and catalyst loading (2–5 mol%) .

Q. What analytical discrepancies have been reported in quantifying trace impurities, and how are they resolved?

- HPLC Artifacts : Co-elution of acetate hydrolysis products (e.g., 2-(2-bromoquinolin-4-yl)acetic acid). Use gradient elution (ACN/H₂O + 0.1% TFA) and HRMS for differentiation .

- NMR Signal Overlap : Aromatic protons may overlap with residual solvents. Employ deuterated DMSO-d₆ and 2D-COSY for assignment .

Methodological Considerations

Q. What safety protocols are essential for handling this compound?

Q. How can stability studies be designed to assess long-term storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.